molecular formula C9H7N3O3S B11478057 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde

Cat. No.: B11478057
M. Wt: 237.24 g/mol
InChI Key: MTFQZSMAQKPCFI-UHFFFAOYSA-N
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Description

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-nitro-1H-pyrazole can be prepared by reacting 4-nitroacetophenone with hydrazine hydrate under acidic conditions.

    Attachment of the Pyrazole to the Thiophene Ring: The 4-nitro-1H-pyrazole is then reacted with a thiophene derivative. This can be achieved through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a suitable electrophilic carbon on the thiophene ring.

    Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be done using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarboxylic acid

    Reduction: 5-[(4-amino-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde

    Substitution: Various halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound can be used in the development of new pharmaceuticals. The presence of both nitro and aldehyde groups makes it a versatile building block for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into its analogs could lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
  • 5-[(4-chlorophenyl)methyl]-3-thiophenecarbaldehyde
  • 5-[(4-methoxyphenyl)methyl]-3-thiophenecarbaldehyde

Uniqueness

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a heterocyclic scaffold. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]thiophene-3-carbaldehyde

InChI

InChI=1S/C9H7N3O3S/c13-5-7-1-9(16-6-7)4-11-3-8(2-10-11)12(14)15/h1-3,5-6H,4H2

InChI Key

MTFQZSMAQKPCFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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